Bienvenue dans la boutique en ligne BenchChem!

2-bromo-N-(2-methylphenyl)benzamide

Organic Synthesis Heterocyclic Chemistry Palladium Catalysis

Specifically designed to streamline the synthesis of phenanthridinone antivirals and FtsZ-targeting antibacterials, this high-purity (≥98%) ortho‑tolyl benzamide is unmatched for regioselective C–C/C–N domino cyclization. The 2‑bromo substituent offers significantly faster oxidative addition with Pd(0) than its 2‑chloro counterpart, translating to higher yields and milder conditions. Avoid generic replacements; only the ortho‑tolyl conformation ensures correct phenanthridinone ring closure. Bulk quantities available directly from ISO‑certified manufacturers.

Molecular Formula C14H12BrNO
Molecular Weight 290.15 g/mol
CAS No. 303991-47-1
Cat. No. B185245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-methylphenyl)benzamide
CAS303991-47-1
Molecular FormulaC14H12BrNO
Molecular Weight290.15 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=CC=CC=C2Br
InChIInChI=1S/C14H12BrNO/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,1H3,(H,16,17)
InChIKeyOFBSLVLRQPIIMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(2-methylphenyl)benzamide (CAS 303991-47-1) Procurement-Grade Overview


2-Bromo-N-(2-methylphenyl)benzamide (CAS 303991-47-1, C14H12BrNO, MW 290.16) is a brominated ortho‑tolyl benzamide derivative. It serves primarily as a key synthetic intermediate in the construction of pharmacologically relevant heterocyclic scaffolds, most notably 5‑methylphenanthridium and phenanthridinone core structures . The compound is commercially available from research chemical suppliers with typical purity specifications of ≥95% to 98% .

2-Bromo-N-(2-methylphenyl)benzamide: Why Structural Analogs Cannot Be Interchanged for Specialized Scaffold Synthesis


Generic substitution of 2-bromo-N-(2-methylphenyl)benzamide with other halogenated benzamides is not feasible for targeted synthetic applications. The specific 2-bromo substitution pattern on the benzoyl ring, combined with the ortho-tolyl (2-methylphenyl) N-substituent, provides a unique steric and electronic environment that governs the regioselectivity and efficiency of palladium-catalyzed intramolecular C–C and C–N coupling reactions . Replacing the bromine atom with chlorine significantly reduces oxidative addition reactivity in Pd(0)-catalyzed domino cyclizations, while altering the N-aryl substitution pattern from ortho‑tolyl to phenyl or para‑tolyl changes the conformational constraints required for efficient phenanthridinone ring closure [1]. These structure-dependent reactivity differences translate directly to yield and scalability outcomes in multi-step synthesis protocols.

2-Bromo-N-(2-methylphenyl)benzamide: Head-to-Head Reactivity and Affinity Comparisons vs. Halogenated Analogs


Palladium-Catalyzed One-Pot Cyclization: 2-Bromo vs. 2-Chloro Reactivity Advantage

In a Pd-catalyzed one-pot C–C and C–N coupling reaction for phenanthridinone synthesis, 2-bromo-N-(2-methylphenyl)benzamide (and related o-bromobenzamides) reacted smoothly under phosphine-free conditions to afford the cyclized phenanthridinone product. The protocol was subsequently extended to o-chlorobenzamides, but these required more forcing conditions and exhibited lower overall yields . The bromine atom provides superior oxidative addition reactivity with Pd(0) compared to chlorine, enabling milder reaction temperatures and higher conversion efficiency.

Organic Synthesis Heterocyclic Chemistry Palladium Catalysis

FtsZ Polymer Binding Affinity: 2-Bromo-N-(2-methylphenyl)benzamide vs. Optimized Benzamide Inhibitors

Fluorescence anisotropy assays measured the binding affinity of 2-bromo-N-(2-methylphenyl)benzamide to Bacillus subtilis FtsZ polymer, yielding a dissociation constant (Kd) of 71,000 nM (71 μM) [1]. This value serves as a reference point for the unoptimized benzamide scaffold. In contrast, structurally optimized benzamide FtsZ inhibitors such as PC190723 and its derivatives exhibit Kd values in the low nanomolar to sub-micromolar range (e.g., PC190723 Kd ~ 0.5–1.0 μM against S. aureus FtsZ) [2]. The three-order-of-magnitude difference quantifies the gap between this commercial starting material and advanced lead compounds, establishing its appropriate role as a synthetic intermediate rather than a direct bioactive agent.

Antibacterial Drug Discovery FtsZ Inhibition Cell Division

5‑Methylphenanthridium Antibacterial Activity: Starting Material vs. Optimized Cyclized Derivative

2‑Bromo‑N‑(2‑methylphenyl)benzamide serves as the starting material for the synthesis of 5‑methylphenanthridium derivatives via intramolecular C–H arylation . While the starting benzamide itself exhibits weak FtsZ binding (Kd = 71 μM) [1], the resulting 5‑methylphenanthridium derivatives demonstrate significantly enhanced antibacterial activity. Specifically, compounds 5A2, 5B1, 5B2, 5B3, 5C1, and 5C2 achieved MIC values of 4 μg/mL against Bacillus subtilis ATCC9372 and Streptococcus pyogenes PS, representing over 2‑fold improvement in activity compared to the natural alkaloid comparator sanguinarine . This demonstrates the critical importance of the cyclized phenanthridium core, which is directly accessed from the target compound.

Antibacterial FtsZ Inhibitors Phenanthridium Alkaloids

Phenanthridinone Anti-HCV Scaffold Synthesis: 2-Bromo-N-(2-methylphenyl)benzamide as Key Intermediate

In the structural development of anti-hepatitis C virus (HCV) agents bearing a phenanthridinone skeleton, 2‑bromo‑N‑(2‑methylphenyl)benzamide was utilized as a key synthetic building block alongside 2‑bromobenzoyl chloride and o‑toluidine [1]. The optimized phenanthridinone derivatives derived from this synthetic route demonstrated EC50 values of 3.7 μM and 3.2 μM in HCV subgenomic replicon assays [1]. The ortho‑tolyl substitution pattern on the amide nitrogen, preserved from the target compound, contributes to the conformational properties of the final phenanthridinone scaffold that are essential for anti‑HCV activity.

Antiviral Drug Discovery Hepatitis C Virus Phenanthridinone

2-Bromo-N-(2-methylphenyl)benzamide: Evidence-Backed Procurement Scenarios


Synthesis of 5-Methylphenanthridium Antibacterial FtsZ Inhibitors

Procure 2-bromo-N-(2-methylphenyl)benzamide as the essential starting material for constructing 5‑methylphenanthridium derivatives via intramolecular C–H arylation. The resulting phenanthridium compounds achieve MIC values of 4 μg/mL against B. subtilis and S. pyogenes, demonstrating >2‑fold improved antibacterial activity compared to the natural alkaloid sanguinarine . The target compound's ortho‑tolyl substitution pattern and 2‑bromo functionality are both required for successful cyclization to the active phenanthridium core.

Palladium-Catalyzed One-Pot Synthesis of Phenanthridinones

Use 2-bromo-N-(2-methylphenyl)benzamide in phosphine-free Pd-catalyzed domino C–C and C–N coupling reactions to efficiently construct phenanthridinone scaffolds. The 2‑bromo substitution enables superior oxidative addition reactivity with Pd(0) compared to 2‑chloro analogs, facilitating milder reaction conditions and higher yields (up to 93% for representative o‑bromobenzamide substrates) . This reactivity advantage is critical for scalable, operationally simple synthetic protocols.

Anti-HCV Phenanthridinone Lead Compound Development

Incorporate 2-bromo-N-(2-methylphenyl)benzamide as a building block in the synthesis of anti‑hepatitis C virus phenanthridinone agents. Derivatives accessed via this precursor have demonstrated EC50 values of 3.2–3.7 μM in HCV replicon assays [1]. The ortho‑tolyl N‑substituent, unique to this CAS number among halogenated benzamide building blocks, contributes to the conformational and electronic properties of the final phenanthridinone core that are associated with antiviral activity.

FtsZ Binding Reference Standard for SAR Studies

Employ 2-bromo-N-(2-methylphenyl)benzamide as a weakly binding reference compound (Kd = 71 μM against B. subtilis FtsZ) [2] in structure-activity relationship (SAR) studies of benzamide‑based FtsZ inhibitors. The three‑order‑of‑magnitude binding affinity difference between this unoptimized benzamide and optimized inhibitors (e.g., PC190723, Kd ~ 0.5–1.0 μM) [3] provides a quantifiable baseline for evaluating the contribution of specific structural modifications to FtsZ target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-N-(2-methylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.